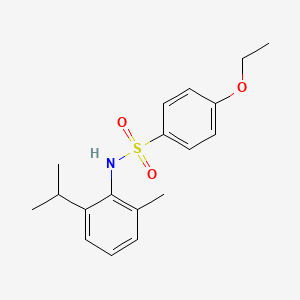
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide, also known as EIMSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EIMSB belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. These molecules are known to play a role in inflammation and cancer progression. By inhibiting their biosynthesis, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide may help to reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide in lab experiments is its high purity level, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide. One area of research is the development of novel 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of new methods for the synthesis of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide may help to improve its availability and reduce its cost.
Conclusion:
In conclusion, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide as a therapeutic agent.
Synthesemethoden
The synthesis of 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-isopropyl-6-methylaniline in the presence of a base such as triethylamine. The reaction yields 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 4-ethoxy-N-(2-isopropyl-6-methylphenyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-15-9-11-16(12-10-15)23(20,21)19-18-14(4)7-6-8-17(18)13(2)3/h6-13,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTOUWCCYSWHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B5886815.png)
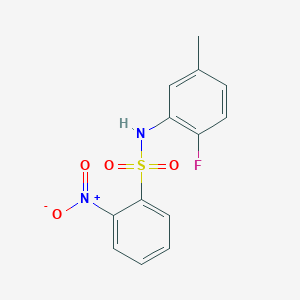

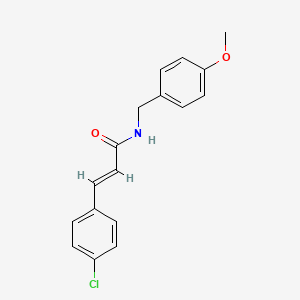
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
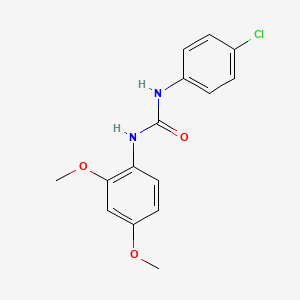



![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)
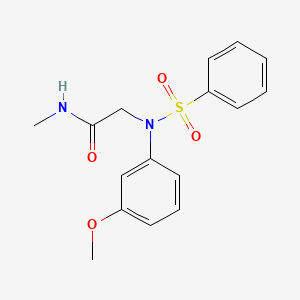
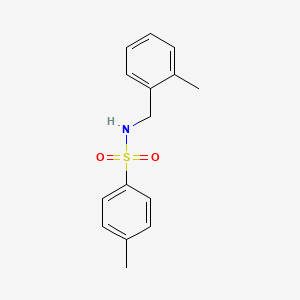
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)